molecular formula C19H39B B1582091 1-Bromononadecane CAS No. 4434-66-6

1-Bromononadecane

Cat. No.: B1582091
CAS No.: 4434-66-6
M. Wt: 347.4 g/mol
InChI Key: GWESGLGUMMNXDU-UHFFFAOYSA-N
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Description

C19H39Br . It belongs to the class of alkyl bromides, which are characterized by the presence of a bromine atom attached to an alkyl chain. This compound is often used in organic synthesis and various industrial applications due to its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromononadecane can be synthesized through the bromination of nonadecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to facilitate the formation of the bromine radical. The reaction proceeds as follows: [ \text{C19H40} + \text{Br2} \rightarrow \text{C19H39Br} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.

Chemical Reactions Analysis

Types of Reactions: 1-Bromononadecane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:

    Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom. For example: [ \text{C19H39Br} + \text{Nu}^- \rightarrow \text{C19H39Nu} + \text{Br}^- ]

    Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form an alkene: [ \text{C19H39Br} + \text{Base} \rightarrow \text{C19H38} + \text{HBr} ]

Common Reagents and Conditions:

    Nucleophiles: Examples include hydroxide (OH^-), cyanide (CN^-), and alkoxides (RO^-).

    Bases: Strong bases such as potassium tert-butoxide (KOtBu) are commonly used for elimination reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, nitriles, etc.

    Elimination Products: The major product is typically a nonadecene.

Scientific Research Applications

1-Bromononadecane has various applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Surface Chemistry: Due to its long alkyl chain, it is used in the study of self-assembled monolayers (SAMs) on surfaces.

    Biological Studies: It can be used to modify biomolecules for studying interactions and functions.

    Industrial Applications: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromononadecane in chemical reactions involves the formation of a carbocation intermediate when the bromine atom is displaced. This intermediate can then undergo further reactions such as nucleophilic attack or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 1-Bromoheptadecane (C17H35Br)
  • 1-Bromooctadecane (C18H37Br)
  • 1-Bromoeicosane (C20H41Br)

Comparison: 1-Bromononadecane is unique due to its specific chain length, which influences its physical properties such as melting point and solubility. Compared to shorter or longer alkyl bromides, it may exhibit different reactivity and applications in surface chemistry and organic synthesis.

Properties

IUPAC Name

1-bromononadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWESGLGUMMNXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063458
Record name Nonadecane, 1-bromo-
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Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4434-66-6
Record name 1-Bromononadecane
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Record name Nonadecane, 1-bromo-
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Record name 1-BROMONONADECANE
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Record name Nonadecane, 1-bromo-
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Record name Nonadecane, 1-bromo-
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Record name 1-bromononadecane
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Synthesis routes and methods

Procedure details

To nonadecanol (1.0 g, 3.5 mmol) was added 1500 μL hydrobromic acid (48% wt/vol). After cooling in ice, concentrated sulfuric acid (400 μL) was added and the reaction was allowed to warm to room temperature. A condenser and drying tube were placed over the reaction and the mixture was slowly heated to 120° C. The solution was kept at reflux for five hours and then cooled. The solidified product was resuspended in a mixture of ethyl acetate (50 mL) and water (10 mL). The aqueous layer was removed and the organic layer was washed with water (2×10 mL), then 5% sodium bicarbonate (10 mL) and then one final time with water. The resulting solution was dried over magnesium sulfate and filtered. The solvent was removed to provide a crude product which was purified by silica chromatography (hexanes:ethyl acetate, 80:20, as eluant) to give the desired 1-nonadecyl bromide (624 mg, 1.79 mmol, 51%). 1H NMR (CDCl3 , 300 MHz); δ3.40 (t, J=6.9 Hz, 2H), 1.83 (m, 2H), 1.41 (br s, 2H), 1.25 (s, 32H), 0.87 (t, J=6.7 Hz). 13C NMR (CDCl3' 67.93 MHz); δ33.94 32.83, 31.90, 29.65, 29.52, 29.42, 29.33, 28.75, 28.16, 22.66, 14.07. M.S. (EI+); 346 (M+), 267 (M-Br).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1500 μL
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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